
Furan, 2-(4-methylphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Tolyloxy)furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The inclusion of a p-tolyloxy group (a tolyl group attached to an oxygen atom) in the furan ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry, due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyloxy)furan can be achieved through several methods. One common approach involves the reaction of p-tolyl alcohol with furan in the presence of an acid catalyst. The reaction typically proceeds via an etherification process, where the hydroxyl group of p-tolyl alcohol reacts with the furan ring to form the desired compound.
Industrial Production Methods: Industrial production of 2-(p-Tolyloxy)furan often involves optimized reaction conditions to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the etherification process. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(p-Tolyloxy)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring into dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran and tetrahydrofuran derivatives.
Substitution: Various substituted furans with different functional groups.
Applications De Recherche Scientifique
2-(p-Tolyloxy)furan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-(p-Tolyloxy)furan involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The furan ring’s aromatic nature allows it to participate in π-π interactions, while the p-tolyloxy group can engage in hydrogen bonding or hydrophobic interactions. These interactions contribute to the compound’s biological and chemical effects.
Comparaison Avec Des Composés Similaires
2-Furylmethanol: A furan derivative with a hydroxymethyl group.
2-Furylmethylamine: A furan derivative with an aminomethyl group.
2-Furylacetic Acid: A furan derivative with a carboxymethyl group.
Comparison: 2-(p-Tolyloxy)furan is unique due to the presence of the p-tolyloxy group, which imparts distinct chemical and biological properties. Compared to other furan derivatives, it offers enhanced reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
60698-28-4 |
|---|---|
Formule moléculaire |
C11H10O2 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
2-(4-methylphenoxy)furan |
InChI |
InChI=1S/C11H10O2/c1-9-4-6-10(7-5-9)13-11-3-2-8-12-11/h2-8H,1H3 |
Clé InChI |
KQUPWFAPIFVUDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


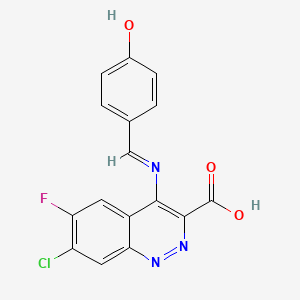
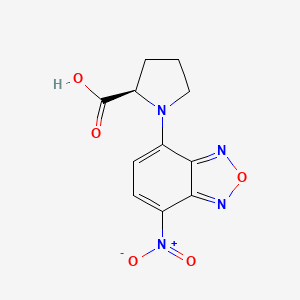


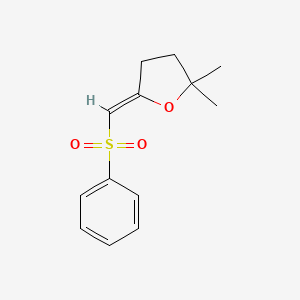


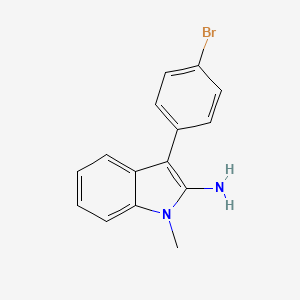
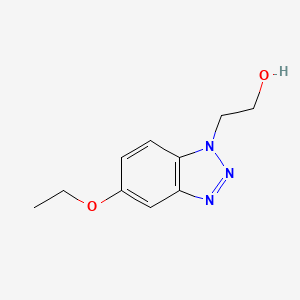
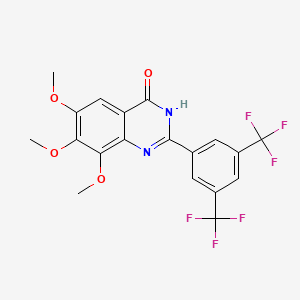
![5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12916222.png)
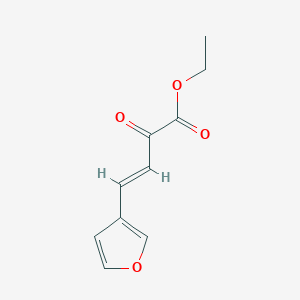
![2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B12916230.png)

